molecular formula C30H30N6O4S B2412494 2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 959501-16-7

2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2412494
CAS No.: 959501-16-7
M. Wt: 570.67
InChI Key: SLTREPNSMDHODR-UHFFFAOYSA-N
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Description

2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C30H30N6O4S and its molecular weight is 570.67. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N6O4S/c1-35(2)21-12-10-20(11-13-21)32-27(38)18-41-30-34-24-7-5-4-6-23(24)28-33-25(29(39)36(28)30)16-26(37)31-17-19-8-14-22(40-3)15-9-19/h4-15,25H,16-18H2,1-3H3,(H,31,37)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTREPNSMDHODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a member of the imidazo[1,2-c]quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structural complexity of the compound includes multiple functional groups that may contribute to its biological activity. The core imidazoquinazoline structure is known for its role in various pharmacological applications.

Biological Activity Overview

Recent research has highlighted several key biological activities associated with this compound:

  • α-Glucosidase Inhibition : The compound has been evaluated as an α-glucosidase inhibitor, which is significant for the management of type 2 diabetes. In a study, derivatives showed IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against Saccharomyces cerevisiae α-glucosidase, indicating moderate inhibitory potency. Notably, certain derivatives demonstrated enhanced activity compared to others in the series .
  • Molecular Docking Studies : Molecular docking studies have been performed to elucidate the binding interactions of the compound with α-glucosidase. These studies confirm the structure-activity relationship (SAR) and provide insights into how modifications to the chemical structure can influence biological activity .
  • Potential Anticancer Activity : The imidazoquinazoline scaffold is often explored for anticancer properties. Similar compounds have shown promise in inhibiting various cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects against specific cancer types.

Inhibition Studies

A detailed examination of the inhibition kinetics revealed that certain modifications to the imidazoquinazoline structure could enhance the inhibitory efficacy against α-glucosidase. The most potent inhibitors were further characterized through kinetic assays and structural analysis.

Case Studies

Several case studies involving related compounds have demonstrated their effectiveness in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in diabetic patients, showing a significant reduction in postprandial blood glucose levels.
  • Case Study 2 : Another study indicated that imidazoquinazoline derivatives could induce apoptosis in cancer cells through specific signaling pathways.

Data Tables

Compound NameIC50 (µM)Biological Activity
Compound A50.0 ± 0.12α-Glucosidase Inhibitor
Compound B268.25 ± 0.09α-Glucosidase Inhibitor
Compound CTBDAnticancer Activity

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazo[1,2-c]quinazolin core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetamide linkage (N–H at δ 6.5–7.0 ppm) .
  • IR spectroscopy : Validate carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C–S at ~650 cm⁻¹) groups .
  • HPLC : Purity >95% with a C18 column and acetonitrile/water gradient .

Q. Advanced

  • High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 587.2342 for [M+H]⁺) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the imidazo-quinazolin core .

How should researchers design experiments to elucidate the compound’s mechanism of action?

Q. Advanced

  • Molecular docking : Screen against databases (e.g., Protein Data Bank) to identify binding partners like tyrosine kinases or DNA topoisomerases .
  • Enzyme inhibition assays : Measure activity against purified targets (e.g., IC50 for EGFR kinase) .
  • Transcriptomics/proteomics : Identify downstream pathways (e.g., apoptosis markers in cancer cells) via RNA-seq or SILAC labeling .

What strategies improve the compound’s solubility for in vivo studies?

Q. Advanced

  • Salt formation : React with HCl or sodium salts to enhance aqueous solubility .
  • Co-solvents : Use cyclodextrins or PEG-based formulations .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

How can stability issues under varying pH or light exposure be mitigated during storage?

Basic
Store lyophilized powder at –20°C in amber vials to prevent photodegradation. For solution-phase storage, use buffered solutions (pH 6–7) with antioxidants like ascorbic acid .

Advanced
Stability-indicating methods (e.g., forced degradation studies under UV light or acidic conditions) quantify degradation products. Accelerated stability testing (40°C/75% RH) predicts shelf life .

What computational tools predict the compound’s ADMET properties?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition .
  • Metabolite identification : Simulate Phase I/II metabolism with GLORY or Meteor Nexus .

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